(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid, a complex organic compound, is notable for its structural features and potential applications in various scientific fields. It belongs to the class of amino acids and derivatives, characterized by the presence of a benzodioxin moiety, which contributes to its unique chemical properties.
This compound can be synthesized through specific chemical reactions involving precursor materials that include amino acids and benzodioxin derivatives. Its synthesis is of interest in pharmaceutical research due to its potential biological activities.
The compound falls under the category of amino acid derivatives, specifically modified forms of branched-chain amino acids. Its unique structure allows it to be classified within both organic chemistry and medicinal chemistry domains.
The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice to ensure high yield and purity. Typical solvents used include dimethylformamide and dichloromethane.
The molecular structure of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can be represented as follows:
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and aqueous hydrochloric acid for hydrolysis. Reaction conditions typically vary based on the desired outcome and functional groups present.
The mechanism of action for (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is primarily related to its interactions with biological targets:
Studies indicate that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications in areas such as cancer treatment or metabolic disorders.
Relevant data on melting point and boiling point are not readily available but can be determined experimentally.
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid has several applications:
The 1,4-benzodioxin scaffold represents a privileged heterocyclic system in drug design due to its balanced physicochemical properties and versatile bioactivity profile. This bicyclic template combines a planar aromatic ring with a non-planar 1,4-dioxa-alicycle, enabling diverse interactions with biological targets through π-stacking, hydrogen bonding, and hydrophobic interactions [3]. The specific compound (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid exemplifies modern applications of this pharmacophore, integrating chiral complexity with targeted functionality. Its molecular architecture features a benzodioxin moiety linked via an amide bond to a valine-derived amino acid unit, creating a hybrid structure with potential for enzyme-targeted activity.
The 2,3-dihydro-1,4-benzodioxin core (C₈H₈O₂, MW 136.15) provides a stable, electron-rich platform for molecular recognition [8]. Its oxygen atoms at positions 1 and 4 confer polarity while the fused benzene ring enables hydrophobic interactions. This dual character facilitates membrane penetration and target binding—critical for central nervous system agents and enzyme inhibitors. The non-planar conformation of the dioxane ring introduces three-dimensionality, allowing access to sterically constrained binding sites inaccessible to flat aromatic systems [3].
Substituents at the chiral C2 position (as present in the target compound) profoundly modulate bioactivity. Marketed drugs illustrate this structural adaptability:
Table 1: Bioactivity Modulation via Benzodioxin Substituents | Drug | C2 Substituent | Primary Target | Clinical Application | |-----------|---------------------|---------------------|--------------------------| | Eliglustat | Complex aminosphingolipid mimic | Glucosylceramide synthase | Gaucher disease | | Doxazosin | Piperazinyl quinazoline | α1-Adrenergic receptor | Hypertension | | Flesinoxan | N-linked piperazine | 5-HT₁ₐ receptor | Antidepressant (discontinued) | | Target Compound | (S)-2-Amino-3-methylbutanoyl | Enzymes (potential) | Investigational |
The scaffold’s metabolic stability surpasses catechol analogs, as the ethylene bridge protects against rapid oxidative degradation. This property is leveraged in the design of long-acting inhibitors like the target compound, where sustained target engagement is essential [3] [5].
Chirality at the C2 position of 2,3-dihydro-1,4-benzodioxin critically determines pharmacological specificity. Natural and synthetic benzodioxins exhibit stereoselective target engagement:
Table 2: Stereochemistry-Bioactivity Relationships in Natural Benzodioxins | Compound | Source | Configuration | Bioactivity | Potency Correlation | |--------------|------------|-------------------|-----------------|--------------------------| | Rodgersinine B | Rodgersia podophylla | trans-(2R,3R) | Anti-HCV | Most potent isomer | | Americanol | Acer tegmentosum | Undefined | Neurotrophic/antitumor | Stereospecific activation | | Orthidines | Ascidian (Aplidium orthium) | Undefined | Neutrophil superoxide inhibition | Chiral center essential |
The target compound’s (2S)-configuration likely optimizes binding to enzymatic active sites through three-point recognition. Synthetic access to enantiopure benzodioxins employs asymmetric synthesis, chiral pool strategies, or chiral HPLC resolution—techniques critical for producing the target compound’s stereodefined scaffold [3]. The 3-methylbutanoic acid moiety introduces a second chiral center, creating diastereomeric pairs that may differentially engage biological targets through conformational constraint.
Benzodioxin derivatives have evolved from receptor-targeted agents to sophisticated enzyme inhibitors. Early examples like piperoxan (α-adrenergic antagonist) established the scaffold’s target modulatory capacity, though clinical use was limited by side effects [3]. Modern developments focus on covalent and allosteric enzyme modulation:
Table 3: Enzyme Inhibition by Synthetic Benzodioxin Derivatives | Inhibitor Class | Representative Structure | Target Enzyme | Optimal IC₅₀ | Key SAR Insights | |---------------------|------------------------------|-------------------|------------------|----------------------| | Schiff Bases | Trihydroxybenzylidene-imine | α-Amylase | 0.60 ± 0.01 µM | Meta-hydroxyls boost H-bonding | | Fluorinated Imines | ortho-Fluoro benzylidene-imine | α-Glucosidase | 1.70 ± 0.10 µM | Ortho-fluorine enhances fit to hydrophobic subpockets | | Oxadiazoles | Benzodioxin-oxadiazole hybrids | α-Amylase/α-Glucosidase | <2.0 µM (multiple) | Electron-withdrawing groups increase polarization |
The target compound integrates historical design principles: Its amide linkage mimics transition states of protease substrates, while the branched 3-methylbutanoyl group may anchor into hydrophobic enzyme pockets. The benzodioxin’s oxygen atoms potentially chelate catalytic metal ions or form hydrogen-bonding networks with catalytic residues—a strategy validated in related metalloenzyme inhibitors [5] [10].
Table 4: Key Compounds Mentioned | Compound Name | CAS/Identifier | Structure Type | Biological Relevance | |-------------------|--------------------|-------------------|--------------------------| | (2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid | CID 51342244 | Target compound | Investigational enzyme inhibitor scaffold | | 3-Methylbutanoic acid | 503-74-2 | Fragment | Endogenous metabolite; building block | | Doxazosin | - | Approved drug | α-Adrenergic antagonist | | Eliglustat | - | Approved drug | Glucosylceramide synthase inhibitor | | Compound 6 (from research) | - | Schiff base | α-Amylase inhibitor (IC₅₀ = 0.60 µM) | | Rodgersinine B | - | Natural product | Anti-HCV agent |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8